molecular formula C11H12BrNO3 B5619685 5-[(2-bromophenyl)amino]-5-oxopentanoic acid

5-[(2-bromophenyl)amino]-5-oxopentanoic acid

Cat. No. B5619685
M. Wt: 286.12 g/mol
InChI Key: DMHIWDJSYZFEHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, like 5-amino-4-oxopentanoic acid derivatives, involves multiple steps, including esterification, bromination, and reactions with potassium phthalimide, followed by acidolysis to achieve the target compound. The overall yield varies depending on the specific routes and conditions applied (Lin Yuan, 2006). Synthesis routes often involve intermediates like methyl 5- or 3-bromolevulinates and leverage the reactivity of bromine and potassium phthalimide for the introduction of the amino group.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray crystallography, NMR, MS, and IR techniques. These studies reveal detailed insights into the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For instance, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester provides valuable information on the spatial arrangement and potential reactivity sites of the compound (Bin Wang & Heng-Shan Dong, 2009).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including bromination, azidonation, reduction, and cross-coupling reactions. The presence of functional groups like bromo, amino, and carboxylic acid enables a wide range of transformations that are crucial for further derivatization or application in synthesis (M. Zaidlewicz & A. Wolan, 2002). The ability to undergo such reactions makes the compound a valuable building block in organic synthesis.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The detailed molecular geometry obtained through X-ray crystallography and computational methods provides insights into the compound's behavior in solid and solution phases. For example, ab initio and DFT calculations offer predictions on the stability, reactivity, and physical characteristics of the compound (B. D. Patel et al., 2013).

properties

IUPAC Name

5-(2-bromoanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c12-8-4-1-2-5-9(8)13-10(14)6-3-7-11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHIWDJSYZFEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Bromophenyl)amino]-5-oxopentanoic acid

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